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molecular formula C9H5BrO3 B8662618 6-Bromoisochroman-1,3-dione

6-Bromoisochroman-1,3-dione

Cat. No. B8662618
M. Wt: 241.04 g/mol
InChI Key: ALIXFQVQRAXYSL-UHFFFAOYSA-N
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Patent
US08012979B2

Procedure details

A solution of 4-bromo-2-carboxymethyl-benzoic acid (product of step i)) (11.0 g) in acetone (200 mL) was treated with acetyl chloride (13.3 g) and the solution stirred at room temperature for 17 hours. The reaction mixture was evaporated then azeotroped with toluene to yield the sub-title compound (9.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([CH2:11][C:12]([OH:14])=[O:13])[CH:3]=1.C(Cl)(=O)C>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:8])[O:14][C:12](=[O:13])[CH2:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)CC(=O)O
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
then azeotroped with toluene

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=C2CC(OC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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